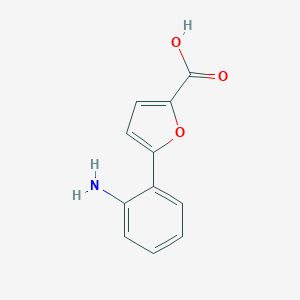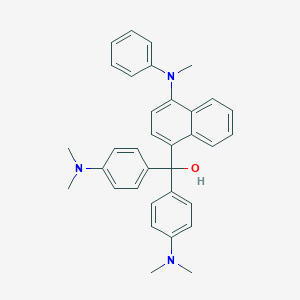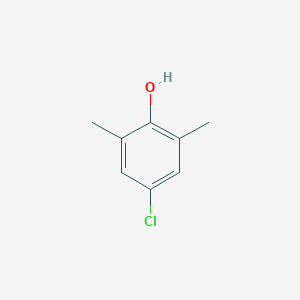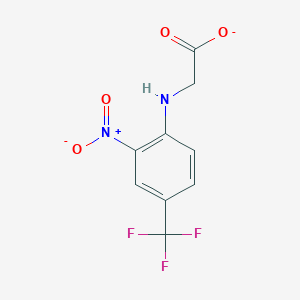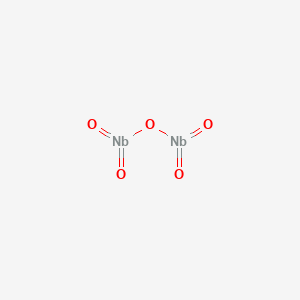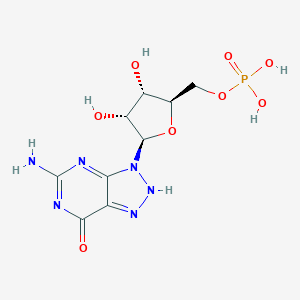
8-Azaguanosine-5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azaguanosine-5'-monophosphate (8-Aza-GMP) is a modified nucleotide analogue that has gained increasing attention in scientific research due to its unique properties. It is a potent inhibitor of purine nucleoside phosphorylase (PNP) and has been shown to have potential applications in cancer therapy and immunosuppression.
Mécanisme D'action
8-Azaguanosine-5'-monophosphate inhibits PNP by binding to the enzyme's active site, preventing the metabolism of purine nucleosides. This leads to an increase in the concentration of purine nucleosides, which can be toxic to cancer cells. Additionally, 8-Azaguanosine-5'-monophosphate has been shown to inhibit T-cell proliferation, making it a potential candidate for the treatment of autoimmune diseases.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 8-Azaguanosine-5'-monophosphate are still being studied. It has been shown to have immunosuppressive properties, which can be beneficial in the treatment of autoimmune diseases. Additionally, it has been shown to have anticancer properties, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-Azaguanosine-5'-monophosphate in lab experiments include its ability to inhibit PNP and its potential applications in cancer therapy and immunosuppression. However, there are also limitations to using 8-Azaguanosine-5'-monophosphate in lab experiments. For example, it can be difficult to synthesize and purify, and it may have off-target effects that need to be considered.
Orientations Futures
There are several future directions for research on 8-Azaguanosine-5'-monophosphate. One area of research is the development of more efficient synthesis methods for 8-Azaguanosine-5'-monophosphate. Additionally, more research is needed to fully understand the biochemical and physiological effects of 8-Azaguanosine-5'-monophosphate. Finally, there is a need for further studies to determine the potential applications of 8-Azaguanosine-5'-monophosphate in cancer therapy and immunosuppression.
Méthodes De Synthèse
The synthesis of 8-Azaguanosine-5'-monophosphate can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the modification of guanosine using a variety of reagents, while enzymatic synthesis involves the use of enzymes such as adenosine deaminase and guanosine deaminase. The most common method for synthesizing 8-Azaguanosine-5'-monophosphate is chemical synthesis, which involves the reaction of 8-azaguanine with 5'-O-(4,4'-dimethoxytrityl)guanosine-3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) to produce 8-Azaguanosine-5'-monophosphate.
Applications De Recherche Scientifique
8-Azaguanosine-5'-monophosphate has potential applications in cancer therapy and immunosuppression. It has been shown to inhibit PNP, an enzyme that is involved in the metabolism of purine nucleosides. Inhibition of PNP leads to an increase in the concentration of purine nucleosides, which can be toxic to cancer cells. Additionally, 8-Azaguanosine-5'-monophosphate has been shown to have immunosuppressive properties, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
1165-66-8 |
|---|---|
Nom du produit |
8-Azaguanosine-5'-monophosphate |
Formule moléculaire |
C9H13N6O8P |
Poids moléculaire |
364.21 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N6O8P/c10-9-11-6-3(7(18)12-9)13-14-15(6)8-5(17)4(16)2(23-8)1-22-24(19,20)21/h2,4-5,8,16-17H,1H2,(H2,19,20,21)(H3,10,11,12,18)/t2-,4-,5-,8-/m1/s1 |
Clé InChI |
OJUHSJJHRFFVGB-UMMCILCDSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=O)C3=NN2)N)O)O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(O1)N2C3=NC(=NC(=O)C3=NN2)N)O)O)OP(=O)(O)O |
Synonymes |
8-azaguanosine-5'-monophosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



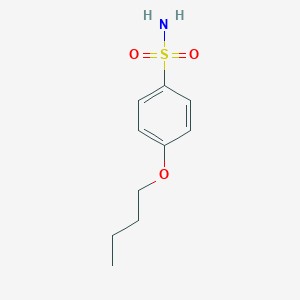
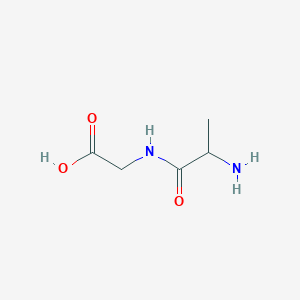
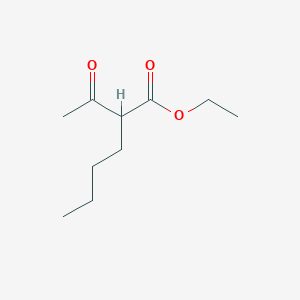

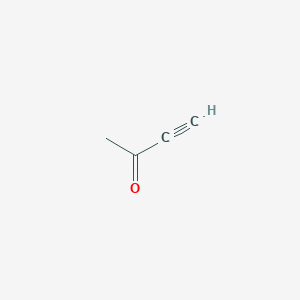
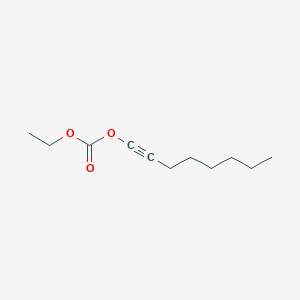
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)

